molecular formula C18H22N2OS B141902 Methopromazine CAS No. 61-01-8

Methopromazine

Cat. No. B141902
CAS RN: 61-01-8
M. Wt: 314.4 g/mol
InChI Key: BRABPYPSZVCCLR-UHFFFAOYSA-N
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Description

Methopromazine, also known as Methoxypromazine, Neoproma, Tenton, Tentone, and 2-methoxypromazine, is a molecule with the formula C18H22N2OS . It is used in the treatment of various mental and emotional disorders .


Synthesis Analysis

A two-step synthesis of phenothiazines, a class of compounds to which Methopromazine belongs, has been developed using a dual-catalytic ortho-thioarylation reaction of anilines as the key step . The dual catalytic thioarylation and copper(I)-catalysed cyclisation approach was used for the four-step synthesis of methopromazine .


Molecular Structure Analysis

Methopromazine has a molecular weight of 314.4 g/mol . Its InChI Key is BRABPYPSZVCCLR-UHFFFAOYSA-N . The Methopromazine molecule contains a total of 46 bond(s). There are 24 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfide(s) .


Physical And Chemical Properties Analysis

Methopromazine has a density of 1.1±0.1 g/cm3, a boiling point of 461.8±45.0 °C at 760 mmHg, and a flash point of 233.1±28.7 °C . It has a molar refractivity of 94.5±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 275.0±3.0 cm3 .

Scientific Research Applications

Neurological Effects

Methopromazine, along with chlorpromazine, has been studied for its effects on the electrical activity of the brain. In a study on cats, both drugs were found to produce ataxia and indifference, alongside slow and irregular brain waves. Methopromazine's effects were less marked than those of chlorpromazine. Both drugs also blocked the effects on behavior and electrical activity normally observed with amphetamine and LSD 25. The study suggested that chlorpromazine and potentially methopromazine may have a depressant action on the brain stem reticular system, possibly related to anti-adrenaline properties (Bradley & Hance, 1957).

Synthesis and Pharmaceutical Applications

Recent research has developed a two-step synthesis of phenothiazines, crucial in producing methopromazine. This synthesis involves a dual-catalytic ortho-thioarylation reaction of anilines and cyclization to produce phenothiazines. This method was specifically applied to synthesize methopromazine, a neuroleptic agent with antipsychotic activity (Dodds, Puddu, & Sutherland, 2022).

Treatment of Schizophrenia

Methopromazine has been compared with other phenothiazine derivatives for the treatment of schizophrenia. Early controlled trials confirmed the effectiveness of phenothiazine derivatives, including methopromazine, in treating chronic patients. However, there is evidence suggesting methopromazine might be less active than chlorpromazine hydrochloride in optimal therapeutic activity (Hurst, 1960).

Treatment of Fibromyalgia

An open-label study assessed levopromazine (methotrimeprazine) as an add-on therapy in fibromyalgia management. The study found that while levopromazine improved sleep quality, it did not significantly reduce pain intensity or other fibromyalgia symptoms. This suggests limited effectiveness of methopromazine in fibromyalgia treatment (Rico-Villademoros et al., 2009).

Future Directions

The future directions of Methopromazine could involve improving drug bioavailability, providing controlled release of therapeutics, and enabling drug targeting to the central nervous system (CNS) . Next-generation delivery approaches such as environmentally-controlled release and interval/sequential drug release could also be explored .

properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRABPYPSZVCCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3403-42-7 (maleate[1:1])
Record name Methopromazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90209843
Record name Methoxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methopromazine

CAS RN

61-01-8
Record name 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methopromazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methopromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOPROMAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
PB Bradley, AJ Hance - Electroencephalography and clinical …, 1957 - Elsevier
1. The effects of chlorpromazine and methopromazine on the electrical activity of the brain and on behaviour have been studies in the conscious unrestrained cat. Both produced ataxia …
Number of citations: 155 www.sciencedirect.com
A Kojło, H Puzanowska-Tarasiewicz - Talanta, 1983 - Elsevier
… conditions have been established for the formation and extraction of the complex of methopromazine … OlM methopromazine … lM copper(I1) sulphate, 4.5 ml of 0.02M …
Number of citations: 5 www.sciencedirect.com
M Tarasiewicz, H Puzanowska-Tarasiewicz - Microchimica Acta, 1973 - Springer
… derivatives (PD) promazine, methopromazine and diethazine with the formation of orange, … -colorimetric determination of promazine, methopromazine and diethazine. Beer's law is …
Number of citations: 9 link.springer.com
S Fujisawa, S Kawabata - Yakugaku zasshi: Journal of …, 1966 - pubmed.ncbi.nlm.nih.gov
… Photodegradation of methopromazine, levomepromazine, and its sulfoxide] … Photodegradation of methopromazine, levomepromazine, and its sulfoxide] …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
C AD - Minerva Anestesiologica, 1960 - europepmc.org
[Clinical evaluation of a new phenothiazine: methopromazine (FI-5631 or mopazine)]. - Abstract - Europe PMC … [2 years' experience with methopromazine therapy]. … [Remarkable tolerance …
Number of citations: 1 europepmc.org
P Duchêne-Marullaz, R Flandrois - … des Seances de la Societe de …, 1961 - europepmc.org
[Methopromazine and adrenalin vasodilatation]. - Abstract - Europe PMC … [Methopromazine and adrenalin vasodilatation]. …
Number of citations: 1 europepmc.org
M Henne, S Henne, K MS, M TONNEL - … et D'hygiene Mentale de L' …, 1961 - europepmc.org
[Remarkable tolerance to methopromazine in treatment continued for more than 5-years in unstable children]. - Abstract - Europe PMC … [Remarkable tolerance to methopromazine in …
Number of citations: 1 europepmc.org
J Cahn, G Georges, R Pierre - … ET DE SES …, 1957 - MASSON EDITEUR 120 BLVD …
Number of citations: 2
F Jourdan, G FAUCON… - ARCHIVES …, 1958 - ARCH INT PHARMACODYNAMIE …
Number of citations: 2
J CAHN, G GEORGES… - PRESSE …, 1958 - MASSON EDITEUR 120 BLVD …
Number of citations: 0

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